Diethanolamine palmitate
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Overview
Description
Diethanolamine palmitate is an organic compound formed by the reaction of diethanolamine and palmitic acid. It is commonly used in various industrial applications due to its surfactant properties. This compound is known for its ability to act as an emulsifier, stabilizer, and foaming agent, making it valuable in the production of cosmetics, personal care products, and detergents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethanolamine palmitate is synthesized through the reaction of diethanolamine with palmitic acid. The reaction typically involves heating the reactants to a temperature of around 110°C in the presence of a catalyst. The process is carried out under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
C16H32O2+HN(CH2CH2OH)2→C16H31CON(CH2CH2OH)2+H2O
Industrial Production Methods
In industrial settings, this compound is produced using a continuous process. The reactants are fed into a reactor where they are heated and mixed. The reaction mixture is then cooled, and the product is separated and purified. The use of molecular distillation is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Diethanolamine palmitate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce diethanolamine and palmitic acid.
Oxidation: It can be oxidized to form corresponding amides and carboxylic acids.
Substitution: The hydroxyl groups in diethanolamine can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Hydrolysis: Diethanolamine and palmitic acid.
Oxidation: Amides and carboxylic acids.
Substitution: Esters and ethers.
Scientific Research Applications
Diethanolamine palmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of cell culture media and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifier in pharmaceutical formulations.
Industry: Widely used in the production of cosmetics, personal care products, and detergents due to its emulsifying and foaming properties
Mechanism of Action
Diethanolamine palmitate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion in aqueous and non-aqueous environments. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .
Comparison with Similar Compounds
Similar Compounds
- Diethanolamine laurate
- Diethanolamine stearate
- Triethanolamine palmitate
Uniqueness
Diethanolamine palmitate is unique due to its specific fatty acid chain length (palmitic acid) and the presence of diethanolamine. This combination provides it with distinct emulsifying and foaming properties, making it particularly effective in personal care and cosmetic formulations. Compared to similar compounds, this compound offers a balance of hydrophilic and lipophilic characteristics, enhancing its versatility in various applications .
Biological Activity
Diethanolamine palmitate is a derivative of diethanolamine (DEA) and palmitic acid, primarily used in cosmetic formulations and industrial applications. Understanding its biological activity is essential for assessing its safety and efficacy in various applications. This article reviews the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and potential health implications based on diverse research findings.
Chemical Structure and Properties
This compound is synthesized through the reaction of diethanolamine with palmitic acid. The resulting compound exhibits surfactant properties, making it useful in personal care products due to its emulsifying and conditioning capabilities.
Acute Toxicity
Studies indicate that diethanolamine derivatives, including palmitate, exhibit low acute toxicity. For instance, the acute oral toxicity of related compounds like cocamide DEA was evaluated in animal models, demonstrating slight toxicity with no significant mortality at high doses .
Chronic Toxicity and Carcinogenicity
Long-term studies involving dermal applications of diethanolamine-containing compounds have raised concerns regarding their carcinogenic potential. In a two-year study on F344/N rats and B6C3F1 mice, significant increases in hepatocellular neoplasms were observed in both male and female subjects exposed to high doses of coconut oil diethanolamine condensate, a related compound .
Study Type | Species | Dose (mg/kg) | Findings |
---|---|---|---|
2-Year Dermal | Rats | 0, 50, 100 | Increased incidence of hepatocellular adenoma and carcinoma in treated groups |
2-Year Dermal | Mice | 0, 100, 200 | Significant increases in liver neoplasms noted |
These findings suggest a potential link between diethanolamine derivatives and liver cancer, necessitating further investigation into the mechanisms behind these effects.
Metabolic Pathways
Research indicates that diethanolamine undergoes extensive metabolism in vivo. A study involving the administration of labeled lauramide DEA (a related compound) to rats showed rapid metabolism with approximately 95% excretion within 24 hours . The metabolites identified were primarily polar compounds, suggesting that diethanolamine may be transformed into less harmful substances during metabolism.
Biological Activity Related to Palmitic Acid
Palmitic acid itself has been shown to induce stress responses in cellular models. For example, studies demonstrated that palmitate can activate mitogen-activated protein kinases (MAPKs) and promote apoptosis in trophoblast cells under certain conditions . This indicates that while this compound may serve functional roles in formulations, it could also exert biological effects linked to its fatty acid component.
Case Studies and Clinical Observations
Clinical case studies have reported dermatitis associated with the use of products containing diethanolamines, highlighting the potential for skin irritation or allergic reactions . A notable case involved a patient who developed dermatitis on the hands after exposure to cocamide DEA, prompting calls for careful evaluation of these compounds in cosmetic formulations.
Properties
CAS No. |
90388-11-7 |
---|---|
Molecular Formula |
C20H43NO4 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
hexadecanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H32O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;6-3-1-5-2-4-7/h2-15H2,1H3,(H,17,18);5-7H,1-4H2 |
InChI Key |
QGLKEWRJAKVENM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
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